4-Chloro-3-ethoxy-2-fluorophenylacetonitrile
Overview
Description
4-Chloro-3-ethoxy-2-fluorophenylacetonitrile is a chemical compound with the CAS Number: 1323966-15-9 . It has a molecular weight of 213.64 . The IUPAC name for this compound is (4-chloro-3-ethoxy-2-fluorophenyl)acetonitrile .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-ethoxy-2-fluorophenylacetonitrile is 1S/C10H9ClFNO/c1-2-14-10-8 (11)4-3-7 (5-6-13)9 (10)12/h3-4H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
4-Chloro-3-ethoxy-2-fluorophenylacetonitrile is a solid at ambient temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the web search results.Scientific Research Applications
Synthesis and Reactivity
- Synthesis of Aryl- and Alkylanilines: Research demonstrates the use of 4-chloro-3-ethoxy-2-fluorophenylacetonitrile in the synthesis of aryl- and alkylanilines through photoheterolysis, showcasing its potential in organic synthesis (Fagnoni, Mella, & Albini, 1999).
- Formation of Heterocycles: The compound is used in the formation of new heterocycles, with implications in the development of pharmaceuticals and advanced materials (Murthy et al., 2017).
Chemical Analysis and Properties
- NMR Spectroscopy Applications: Utilized in studies involving nuclear magnetic resonance (NMR) for investigating the fate of halogenated phenols in plants, aiding in environmental pollution research (Tront & Saunders, 2007).
- X-ray and Spectroscopic Analysis: Plays a role in X-ray and spectroscopic analysis of certain compounds, contributing to a deeper understanding of their structural features (Jukić et al., 2010).
Biomedical Applications
- Enzymatic Biotransformation: It's a key substrate in the enzymatic transformation processes studied in marine fungi, which are crucial for understanding and enhancing biotransformation technologies (Oliveira et al., 2013).
- Antioxidant Activity Research: Has been used in the synthesis of derivatives with potential antioxidant activities, relevant in the field of pharmacology and drug design (El Nezhawy et al., 2009).
Material Science Applications
- Charge Transport Property Studies: Incorporated in the study of charge transport properties of naphthalene diimide derivatives, which is significant for the development of electronic materials (Zhang et al., 2014).
properties
IUPAC Name |
2-(4-chloro-3-ethoxy-2-fluorophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFNO/c1-2-14-10-8(11)4-3-7(5-6-13)9(10)12/h3-4H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NITFUMSTZSPTHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)CC#N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601238931 | |
Record name | Benzeneacetonitrile, 4-chloro-3-ethoxy-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethoxy-2-fluorophenylacetonitrile | |
CAS RN |
1323966-15-9 | |
Record name | Benzeneacetonitrile, 4-chloro-3-ethoxy-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetonitrile, 4-chloro-3-ethoxy-2-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601238931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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